N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound characterized by its benzothiazole and nitrobenzenesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the benzothiazole core
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on maximizing yield and minimizing by-products. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has explored its use in drug design, particularly for targeting specific biological pathways involved in diseases such as cancer and tuberculosis.
Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-1-naphthamide: Another benzothiazole derivative with potential biological activity.
1,3-benzothiazol-2-yl-N'- (benzoyloxy)ethanimidamide: Known for its antitumor and antimicrobial properties.
Uniqueness: N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to other benzothiazole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4S2/c23-22(24)15-8-10-16(11-9-15)28(25,26)21-14-5-3-4-13(12-14)19-20-17-6-1-2-7-18(17)27-19/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJGOEYYARSFDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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